molecular formula C13H11ClN2O4 B4896380 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4896380
M. Wt: 294.69 g/mol
InChI Key: KEEFIMLMVVPNFZ-UHFFFAOYSA-N
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Description

5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazinane ring substituted with a chloroethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
  • 5-Chloro-2-ethoxyphenyl)methanol

Uniqueness

Compared to similar compounds, 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure and the presence of the chloroethoxyphenyl group

Properties

IUPAC Name

5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-2-20-10-4-3-8(14)5-7(10)6-9-11(17)15-13(19)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEFIMLMVVPNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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